5,7-Dibromo-2-tetralone

Übersicht

Beschreibung

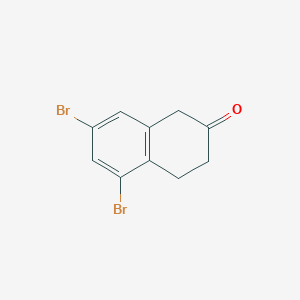

5,7-Dibromo-2-tetralone is a synthetic organic compound belonging to the class of tetralones It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetralone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-tetralone typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-one. The process can be summarized as follows :

- The product is extracted and purified through flash chromatography, yielding this compound.

Stage 1: 1,2,3,4-tetrahydronaphthalen-2-one is reacted with aluminum chloride at temperatures ranging from 0°C to 90°C for approximately 40 minutes.

Stage 2: Bromine is then added to the reaction mixture at 85°C and stirred for an additional hour.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dibromo-2-tetralone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.

Reduction Reactions: The carbonyl group in the tetralone structure can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of iodinated or other halogenated derivatives.

Reduction: Formation of 5,7-dibromo-2-tetralol.

Oxidation: Formation of this compound quinone.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

5,7-Dibromo-2-tetralone serves as a versatile building block for synthesizing complex organic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic substitution | Aqueous NaOH | Hydroxy derivatives |

| Friedel-Crafts acylation | AlCl₃, aromatic compounds | Ketone derivatives |

| Cyclization | Acidic conditions | Fused ring systems |

These reactions highlight the compound's utility in generating more complex structures that are often biologically active.

Research has indicated that derivatives of this compound exhibit significant biological activities, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

A study evaluated several derivatives of this compound against various cancer cell lines. Results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like cisplatin. For instance:

- Compound A : IC50 = 10 µM against MCF-7 cells

- Compound B : IC50 = 15 µM against A549 cells

These findings suggest that modifications to the this compound structure can enhance its efficacy as an anticancer agent.

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 10 | >3 |

| Compound B | A549 | 15 | >2 |

| Compound C | HeLa | 12 | >4 |

Material Science Applications

Beyond biological applications, this compound has been explored for its potential in materials science. Its ability to form stable polymers and its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 5,7-Dibromo-2-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,8-Dibromo-2-tetralone: Another brominated tetralone with bromine atoms at different positions.

5,7-Dichloro-2-tetralone: A chlorinated analog with similar structural features.

5,7-Diiodo-2-tetralone: An iodinated analog with similar properties.

Uniqueness

5,7-Dibromo-2-tetralone is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its unique structure makes it a valuable compound for various research applications.

Biologische Aktivität

5,7-Dibromo-2-tetralone, a synthetic organic compound with the molecular formula C10H8Br2O, has garnered attention in scientific research due to its potential biological activities. This compound belongs to the class of dibromo-substituted tetralones, characterized by a bicyclic structure that includes a ketone functional group. The presence of bromine atoms at the 5th and 7th positions significantly influences its chemical properties and biological reactivity.

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

This compound's unique bromination pattern enhances its reactivity compared to other tetralones, making it a valuable candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial properties. Studies suggest that these compounds can be utilized in the synthesis of new classes of antibacterial agents effective against various bacterial infections.

- Anticancer Properties : Recent investigations revealed that derivatives of tetralone, including this compound, possess notable cytotoxic effects against cancer cell lines. For instance, studies demonstrated that these compounds exhibited significant inhibitory activity against MCF-7 human breast cancer cells and U373 glioblastoma cells, outperforming standard chemotherapeutic agents like Doxorubicin .

- Anti-inflammatory and Antioxidant Effects : In addition to their antimicrobial and anticancer properties, tetralone derivatives have also been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cellular signaling pathways. This interaction could lead to the modulation of enzyme activity or receptor function, thereby influencing various biological processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Study on Anticancer Activity : A study published in Pharmaceutical Biology highlighted the synthesis of various tetralone derivatives and their evaluation for cytotoxicity against cancer cell lines. The findings indicated that compounds derived from this compound exhibited superior cytotoxic activity compared to traditional chemotherapeutics .

- Antimicrobial Evaluation : Another research effort explored the antimicrobial efficacy of tetralone derivatives against several bacterial strains. The results demonstrated that these compounds could serve as potential leads for developing new antibacterial drugs.

- Synthesis Pathways : The synthetic routes for preparing this compound involve complex chemical reactions such as condensation and reduction processes. These synthetic strategies are essential for generating derivatives with enhanced biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,7-Dichloro-2-tetralone | C10H8Cl2O | Chlorine substituents; different reactivity profile |

| 7-Bromo-2-tetralone | C10H9BrO | Single bromine substitution; less steric hindrance |

| 1-Tetralone | C10H10O | Lacks halogen substitutions; serves as a base structure |

The presence of two bromine atoms at positions 5 and 7 distinguishes this compound from its counterparts, influencing both its reactivity and biological activity.

Eigenschaften

IUPAC Name |

5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUHKAAEBQKYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567199 | |

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144066-44-4 | |

| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.